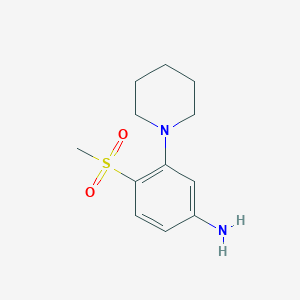

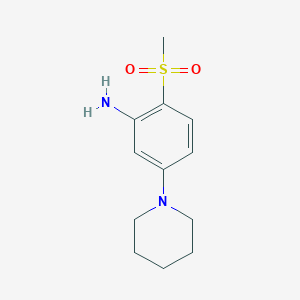

![molecular formula C13H17FN2O3S B1328685 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 914637-63-1](/img/structure/B1328685.png)

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide" is a part of a class of compounds known as (4-piperidin-1-yl)-phenyl sulfonamides. These compounds have been synthesized and evaluated for their biological activity, particularly on the human beta(3)-adrenergic receptor (AR). The research indicates that modifications to the phenyl sulfonamide structure can lead to potent agonists with high selectivity for the beta(3) receptor over beta(1)- and beta(2)-ARs .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the coupling of benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media. This is followed by the substitution at the oxygen atom with various electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) to yield a series of O-substituted derivatives of sulfonamides bearing a piperidine nucleus . Although the specific synthesis of "1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide" is not detailed, the methodologies described provide insight into the potential synthetic routes that could be employed for its production.

Molecular Structure Analysis

The molecular structure of a closely related compound, "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide," has been determined using X-ray single-crystal diffraction. This compound crystallizes in the monoclinic space group P21/n and has a novel structure that has not been previously reported. The crystallographic data provide valuable information on the molecular conformation and the potential intermolecular interactions that could influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives typically include the initial formation of a parent compound through the reaction of benzenesulfonyl chloride with piperidine. Subsequent reactions involve the substitution of the oxygen atom with different electrophiles to create a variety of O-substituted derivatives. These reactions are indicative of the versatility of the sulfonamide group in undergoing chemical modifications, which can be exploited to fine-tune the biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a related compound provides insights into its density and molecular volume, which are important parameters for understanding the compound's behavior in a biological context. The specific physical and chemical properties of "1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide" would likely be similar to those of the related compounds studied, given the structural similarities . The biological activity assays, such as the inhibition rate to seedling growth of barnyard grass, also offer a glimpse into the potential applications of these compounds as herbicides or in other biological roles .

Aplicaciones Científicas De Investigación

Aurora Kinase Inhibitor

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide has been identified as a potential Aurora kinase inhibitor. These inhibitors can be significant in the treatment of cancer by inhibiting Aurora A, a protein involved in the regulation of mitosis (ロバート ヘンリー,ジェームズ, 2006).

Soluble Epoxide Hydrolase Inhibitors

Compounds similar to 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide have been identified as inhibitors of soluble epoxide hydrolase. These compounds have been explored for their potential in treating various diseases due to their influence on epoxide derived from linoleic acid, indicating their applicability in vivo disease models (R. Thalji et al., 2013).

Antileukemic Activity

Derivatives of piperidine, which includes 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide, have been synthesized and shown to possess antileukemic activity. These compounds have been effective in inhibiting the growth of human leukemia cells, suggesting their potential as therapeutic agents in leukemia treatment (K. Vinaya et al., 2011).

Na+/H+ Antiporter Inhibitors

Related compounds have been studied for their role as Na+/H+ antiporter inhibitors, particularly in the context of cardiac ischemia and reperfusion. They have shown potential for use as an adjunctive therapy in the treatment of acute myocardial infarction, demonstrating the cardioprotective nature of these compounds (M. Baumgarth et al., 1997).

Neuroinflammation Imaging

Certain derivatives have been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly important in the study of neurodegenerative diseases like Alzheimer’s disease, highlighting the diagnostic potential of these compounds (H. Lee et al., 2022).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in the treatment of diseases like Alzheimer's. These compounds, by inhibiting acetylcholinesterase, can increase acetylcholine levels in the brain, offering a therapeutic approach for dementia and related conditions (H. Sugimoto et al., 1990).

Anti-Angiogenic and DNA Cleavage

Some piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These properties suggest their potential as anticancer agents, capable of both inhibiting blood vessel formation and exerting cytotoxic effects (Vinaya Kambappa et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to have various biological activities, including anti-inflammatory and analgesic activities .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-20(18,19)10-2-3-12(11(14)8-10)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRZSALPENKYPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

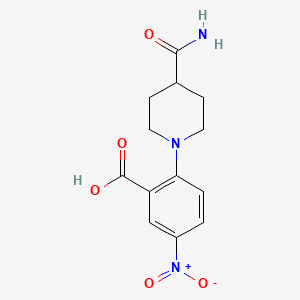

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)